Cas no 65346-64-7 (2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid)

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid is a specialized thiazole derivative featuring a phenylethyl substituent and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, serving as a key intermediate in the development of bioactive molecules. The thiazole core contributes to its potential pharmacological relevance, while the carboxylic acid moiety enhances reactivity for further derivatization. Its well-defined molecular structure allows for precise modifications, making it valuable in the design of heterocyclic compounds. Suitable for research applications, it offers synthetic flexibility and compatibility with various coupling reactions.
2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid structure
65346-64-7 structure
Product Name:2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid
CAS No:65346-64-7
MF:C12H11NO2S
MW:233.286241769791
CID:2793792
PubChem ID:50990527
Update Time:2025-05-23

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid
    • MFCD14539677
    • G21350
    • 2-Phenethylthiazole-4-carboxylicacid
    • SY187197
    • EN300-72220
    • DTXSID20679156
    • 65346-64-7
    • 2-Phenethylthiazole-4-carboxylic acid
    • 4-Thiazolecarboxylic acid, 2-(2-phenylethyl)-
    • 4-Thiazolecarboxylic acid,2-(2-phenylethyl)
    • CS-0259059
    • AKOS008146879
    • Z815261482
    • DTXCID30629905
    • 834-384-3
    • QCA34664
    • Inchi: 1S/C12H11NO2S/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
    • InChI Key: JQBNOUSTIWPHQS-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)O)N=C1CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 233.05104977g/mol
  • Monoisotopic Mass: 233.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 78.4Ų

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid Security Information

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2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid Related Literature

Additional information on 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid

Introduction to 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid (CAS No: 65346-64-7)

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid, identified by its Chemical Abstracts Service number CAS No: 65346-64-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The structural framework of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid consists of a thiazole core substituted with a phenylethyl group at the 2-position and a carboxylic acid moiety at the 4-position, which together contribute to its unique chemical properties and potential biological functions.

The synthesis of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid typically involves multi-step organic reactions, often starting from readily available precursors such as thioamides or thioureas. The introduction of the phenylethyl group at the 2-position of the thiazole ring enhances the compound's lipophilicity, making it more suitable for membrane interactions and potentially improving its bioavailability. Additionally, the presence of the carboxylic acid group at the 4-position provides a site for further functionalization, allowing for the attachment of other pharmacophores or for salt formation to enhance solubility and stability.

In recent years, 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid has been studied for its potential applications in various therapeutic areas. One of the most promising areas of research is its role as a precursor or intermediate in the synthesis of bioactive molecules. The thiazole scaffold is a privileged structure in drug discovery, with numerous examples of thiazole-based compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of thiazole have been investigated for their ability to inhibit bacterial biofilm formation and for their potential as kinase inhibitors in cancer therapy.

Recent studies have also explored the pharmacological properties of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid itself. Researchers have demonstrated that this compound can modulate certain enzymatic pathways by acting as an inhibitor or an activator. Specifically, it has been shown to interact with enzymes involved in metabolic pathways, potentially leading to effects on glucose homeostasis and lipid metabolism. These findings are particularly intriguing given the rising prevalence of metabolic disorders such as diabetes and obesity.

The structural features of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid make it an attractive candidate for further derivatization to enhance its pharmacological profile. By modifying either the phenylethyl group or the carboxylic acid moiety, chemists can fine-tune the compound's properties to achieve desired effects. For example, introducing additional functional groups such as hydroxyl or amino groups can alter its solubility and binding affinity to biological targets. Such modifications are crucial in optimizing drug candidates for clinical use.

Another area of interest is the potential application of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid in material science and nanotechnology. The thiazole ring can serve as a building block for designing polymers and supramolecular assemblies with specific functionalities. These materials have applications in drug delivery systems, where they can be engineered to release therapeutic agents in response to specific biological triggers. Additionally, thiazole-based polymers have shown promise in creating conductive materials for electronic applications.

The biodegradability and environmental impact of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid are also subjects of ongoing research. As sustainable chemistry becomes increasingly important, there is a growing need to develop compounds that are environmentally friendly throughout their lifecycle. Studies have begun to explore how modifications to the structure of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid can enhance its biodegradability while maintaining or improving its biological activity. This approach aligns with global efforts to reduce waste and minimize ecological footprints.

In conclusion, 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid (CAS No: 65346-64-7) represents a versatile compound with significant potential in pharmaceuticals and beyond. Its unique structural features enable diverse applications ranging from drug development to material science. As research continues to uncover new ways to utilize this compound, 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid is poised to play an important role in addressing some of today's most pressing scientific challenges.

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